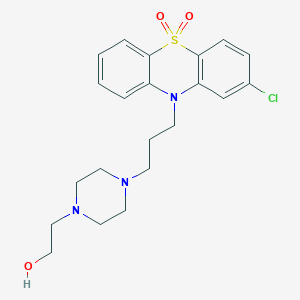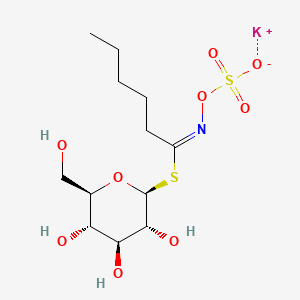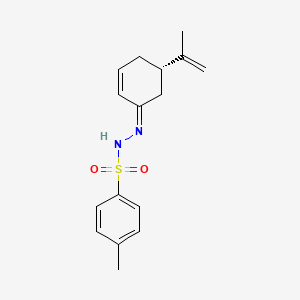
4-Ethyl-5-fluoropyrimidine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analog of 4-Ethyl-5-fluoropyrimidine, which is an impurity of Voriconazole . The compound has a molecular formula of C6H4D3FN2 and a molecular weight of 129.15. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 4-Ethyl-5-fluoropyrimidine-d3 involves the incorporation of deuterium atoms into the 4-Ethyl-5-fluoropyrimidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
4-Ethyl-5-fluoropyrimidine-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles to form new compounds.
科学的研究の応用
4-Ethyl-5-fluoropyrimidine-d3 has several scientific research applications, including:
作用機序
The mechanism of action of 4-Ethyl-5-fluoropyrimidine-d3 involves its incorporation into nucleic acids, where it disrupts the normal function of DNA and RNA. This disruption can lead to the inhibition of key enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase 1 . The compound’s high electronegativity and strong C-F bond contribute to its biological activity by affecting the structure and dynamics of nucleic acids .
類似化合物との比較
4-Ethyl-5-fluoropyrimidine-d3 is similar to other fluorinated pyrimidines, such as 5-Fluorouracil and Capecitabine. its deuterated nature makes it unique, as the incorporation of deuterium atoms can affect its metabolic stability and pharmacokinetics. Similar compounds include:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-Fluorouracil used in cancer treatment.
Fluoropyrimidine: A class of compounds that includes various fluorinated derivatives of pyrimidine.
特性
分子式 |
C6H7FN2 |
|---|---|
分子量 |
129.15 g/mol |
IUPAC名 |
5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |
InChIキー |
AYZDRTRWCASUFO-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC1=NC=NC=C1F |
正規SMILES |
CCC1=NC=NC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)








